N-(1,4-dioxan-2-ylmethyl)-N-methyl-1-[2-(5-oxaspiro[3.4]octan-6-yl)ethyl]tetrazol-5-amine
Description
N-(1,4-dioxan-2-ylmethyl)-N-methyl-1-[2-(5-oxaspiro[3.4]octan-6-yl)ethyl]tetrazol-5-amine is a complex organic compound characterized by its unique molecular structure. This compound features a tetrazole ring, a dioxane moiety, and a spirocyclic system, making it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-N-methyl-1-[2-(5-oxaspiro[3.4]octan-6-yl)ethyl]tetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O3/c1-20(11-14-12-22-9-10-23-14)15-17-18-19-21(15)8-4-13-3-7-16(24-13)5-2-6-16/h13-14H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMYRODGOFJESW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1COCCO1)C2=NN=NN2CCC3CCC4(O3)CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxan-2-ylmethyl)-N-methyl-1-[2-(5-oxaspiro[3.4]octan-6-yl)ethyl]tetrazol-5-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrazole Ring: This can be achieved through the cycloaddition reaction of an azide with a nitrile compound under acidic or basic conditions.
Introduction of the Dioxane Moiety: The dioxane ring can be synthesized via the acid-catalyzed cyclization of diethylene glycol with formaldehyde.
Spirocyclic System Formation: The spirocyclic structure is often formed through a cyclization reaction involving a suitable diol and a ketone under acidic conditions.
Final Coupling: The final step involves coupling the tetrazole ring with the dioxane and spirocyclic intermediates using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxan-2-ylmethyl)-N-methyl-1-[2-(5-oxaspiro[3.4]octan-6-yl)ethyl]tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1,4-dioxan-2-ylmethyl)-N-methyl-1-[2-(5-oxaspiro[3.4]octan-6-yl)ethyl]tetrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-(1,4-dioxan-2-ylmethyl)-N-methyl-1-[2-(5-oxaspiro[3.4]octan-6-yl)ethyl]tetrazol-5-amine exerts its effects involves interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The dioxane and spirocyclic moieties may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(1,4-dioxan-2-ylmethyl)-N-methyl-1-[2-(5-oxaspiro[3.4]octan-6-yl)ethyl]tetrazol-5-amine: can be compared with other tetrazole-containing compounds, such as:
Uniqueness
The unique combination of the tetrazole ring, dioxane moiety, and spirocyclic system in this compound distinguishes it from other similar compounds. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other tetrazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
